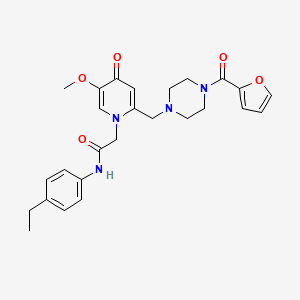

N-(4-ethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5/c1-3-19-6-8-20(9-7-19)27-25(32)18-30-17-24(34-2)22(31)15-21(30)16-28-10-12-29(13-11-28)26(33)23-5-4-14-35-23/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCJPDHXFOSKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that can be broken down into multiple functional groups, contributing to its biological activity. The molecular formula is , with a molecular weight of 443.5 g/mol. The presence of piperazine and pyridine derivatives suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their effects primarily through interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are crucial for modulating central nervous system (CNS) activities, including mood regulation and anxiety response .

| Mechanism | Description |

|---|---|

| Serotonin Receptor Modulation | Interaction with serotonin receptors may influence mood and anxiety levels. |

| Dopamine Receptor Interaction | Potential effects on reward pathways and motor control. |

| Inhibition of Enzymatic Activity | Some derivatives may inhibit specific enzymes involved in neurotransmitter breakdown. |

Pharmacological Effects

The pharmacological profile of this compound suggests a variety of effects:

- CNS Activity : Studies have shown that piperazine derivatives can penetrate the blood-brain barrier, making them effective in treating CNS disorders .

- Muscle Relaxation : Some derivatives exhibit significant muscle relaxant properties, indicating potential applications in managing muscle spasticity .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Study: CNS Activity Evaluation

A study evaluating the CNS activity of various piperazine derivatives found that specific modifications to the piperazine ring significantly enhanced their efficacy as muscle relaxants. For example, compound SA4 was noted for its superior skeletal muscle relaxant activity compared to other tested derivatives (P < 0.001) .

Research Findings

Recent studies have focused on the synthesis and evaluation of various aryl piperazine derivatives, including those structurally related to this compound. These studies often employ techniques like NMR spectroscopy and mass spectrometry for structural confirmation and pharmacokinetic profiling.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| CNS Effects | Significant modulation of serotonin and dopamine receptors. |

| Muscle Relaxation | Notable differences in muscle relaxation efficacy (P < 0.001). |

| Anti-inflammatory | Demonstrated potential in reducing inflammation markers. |

Scientific Research Applications

Structural Features

The compound features:

- An ethylphenyl group, which may enhance lipophilicity and cellular uptake.

- A piperazine moiety, commonly associated with various pharmacological activities.

- A pyridine derivative that contributes to its potential biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine and piperazine exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Comparison to Standard Drugs |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.71 | Superior to 5-Fluorouracil |

| HepG2 (Liver Cancer) | 8.23 | Comparable to Doxorubicin |

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria, with notable efficacy comparable to standard antibiotics such as norfloxacin. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances antimicrobial potency.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Research indicates that the compound may possess anticonvulsant properties, potentially mediated through modulation of neurotransmitter systems. Preclinical models have shown that it can reduce seizure frequency in induced seizure models.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of specific enzymes involved in cancer metabolism and microbial resistance. For instance, it may inhibit topoisomerases or kinases critical for cancer cell survival.

Receptor Modulation

The piperazine ring suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which could explain its neuroactive properties.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled laboratory setting, N-(4-ethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide was tested against MCF-7 breast cancer cells. The study involved treating cells with varying concentrations of the compound over 48 hours. Results showed a dose-dependent decrease in cell viability, with an IC50 value of 5.71 µM, indicating strong anticancer potential.

Case Study 2: Antimicrobial Activity Assessment

A separate investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using a broth dilution method, revealing MIC values of 16 µg/mL against S. aureus and 32 µg/mL against E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Chemical Reactions Analysis

Piperazine Ring Functionalization

-

Furan-2-carbonyl coupling : The piperazine moiety undergoes nucleophilic acyl substitution with furan-2-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the furan-2-carbonyl group.

-

Methylation : The piperazine nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

Pyridine Ring Construction

-

Cyclocondensation : A pyridine ring is formed via cyclocondensation of β-keto esters with ammonium acetate, followed by oxidation to introduce the 4-oxo group.

-

Methoxy Group Introduction : Methoxylation at the 5-position is achieved using methanol and a silver(I) oxide catalyst under reflux.

Acetamide Linkage Formation

-

Amide Coupling : The acetamide group is introduced via reaction of 2-(2-bromoethyl)acetic acid with 4-ethylaniline in the presence of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine).

Functional Group Transformations

The compound exhibits reactivity at distinct sites:

Amide Hydrolysis

-

Acid/Base-Catalyzed Cleavage : The acetamide group undergoes hydrolysis in concentrated HCl or NaOH to yield carboxylic acid and 4-ethylaniline derivatives.

-

Conditions : 6M HCl, 100°C, 12 hours.

-

Yield : ~75% (isolated via column chromatography).

-

Furan Ring Oxidation

-

Epoxidation : The furan ring reacts with m-chloroperbenzoic acid (mCPBA) to form an epoxyfuran derivative.

-

Conditions : Dichloromethane, 0°C → RT, 6 hours.

-

Selectivity : >90% regioselectivity for the 2,3-position.

-

Pyridine Ring Modifications

-

Demethylation : The 5-methoxy group is cleaved using BBr₃ in dichloromethane to yield a hydroxylated pyridone.

-

Electrophilic Aromatic Substitution : Nitration at the pyridine ring’s 3-position occurs under mixed acid (HNO₃/H₂SO₄) at 0°C.

Nucleophilic Substitution at Piperazine

-

Mechanism : SN2 displacement at the methylene bridge connecting piperazine and pyridine.

Radical Reactions

-

Photocatalytic C–H Activation : Under blue light (450 nm) with an iridium catalyst, the ethylphenyl group undergoes allylic C–H functionalization .

Analytical Characterization of Reactions

| Reaction Type | Analytical Method | Key Observations | Source |

|---|---|---|---|

| Amide Hydrolysis | ¹H NMR | Disappearance of N–H peak at δ 8.2 ppm | |

| Furan Epoxidation | LC-MS | [M+H]⁺ m/z 459.2 → 475.2 (+16 Da for O) | |

| Pyridine Nitration | IR Spectroscopy | New NO₂ stretch at 1520 cm⁻¹ |

Palladium-Catalyzed Cross-Coupling

-

Suzuki–Miyaura Reaction : The brominated pyridone intermediate couples with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water .

Solvent Optimization

-

Polar Aprotic Solvents : DMF enhances reaction rates in SN2 displacements due to high polarity.

-

Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental impact while maintaining yields (~85%).

Stability and Side Reactions

-

Thermal Degradation : Decomposition occurs above 200°C (TGA data), releasing CO and NH₃.

-

Hydrolytic Sensitivity : The furan-2-carbonyl group is prone to hydrolysis in aqueous acidic conditions (pH < 3).

Comparison with Similar Compounds

Substituent Variations on the Piperazine Moiety

The piperazine-acetamide framework is common in medicinal chemistry. Key analogues include:

Key Observations :

Core Heterocycle Modifications

- Pyridinone vs. Pyrimidine/Azetidinone: Unlike pyrimidine-based analogues (e.g., 2-azetidione derivatives in ) or pyridine cores in compounds, the target’s pyridinone core with a 4-oxo group could influence electron distribution and binding affinity.

Physicochemical Properties

Molecular Weight and Solubility

- The target compound’s molecular weight (estimated >600) exceeds most analogues in (e.g., 464–538 [M]+), primarily due to the furan-2-carbonyl and ethylphenyl groups. Higher molecular weight may reduce solubility, necessitating formulation adjustments .

- The methoxy group at position 5 on the pyridinone core could improve solubility compared to non-polar substituents (e.g., methyl or chloro groups in ).

Thermal Stability

- While melting points for the target compound are unavailable, analogues with fluorinated benzoyl groups (e.g., 8c: 263–266°C ) exhibit higher thermal stability than those with methoxybenzoyl (8d: 207–209°C). The furan-2-carbonyl group may confer intermediate stability due to its planar, conjugated structure.

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-ethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridinone core via cyclization of a diketone intermediate under acidic conditions.

- Step 2 : Introduction of the piperazine-furanoyl moiety via nucleophilic substitution or reductive amination.

- Step 3 : Acetamide coupling using a carbodiimide-based reagent (e.g., EDC/HOBt) to attach the 4-ethylphenyl group.

Key reaction parameters include temperature control (60–80°C for cyclization), solvent choice (DMF or THF for amide coupling), and purification via column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology :

- Spectroscopy : Use -NMR to verify proton environments (e.g., methoxy singlet at ~3.8 ppm, furanoyl aromatic protons at 6.5–7.5 ppm). -NMR confirms carbonyl groups (170–180 ppm).

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H] for .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?

- Methodology :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ assay for kinase activity).

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Solubility : Assess in PBS (pH 7.4) and DMSO for in vitro compatibility .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the piperazine-furanoyl conjugation step?

- Methodology :

- Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) to enhance nucleophilic substitution efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.

- Kinetic Monitoring : Use TLC or in situ IR to track reaction progress and minimize side products .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodology :

- Isotopic Labeling : Synthesize - or -labeled analogs to assign ambiguous signals.

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry of the pyridinone and piperazine moieties.

- Replicate Synthesis : Verify reproducibility across multiple batches to rule out impurities .

Q. What strategies can elucidate the structure-activity relationship (SAR) for this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace furan-2-carbonyl with thiophene or phenyl groups).

- Biological Profiling : Compare IC values across analogs to identify critical functional groups.

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .

Methodological Recommendations

- Synthesis Challenges : Prioritize anhydrous conditions for amide coupling to avoid hydrolysis .

- Data Interpretation : Use docking simulations (AutoDock Vina) to predict binding modes with biological targets like kinases or GPCRs .

- Contradiction Resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.